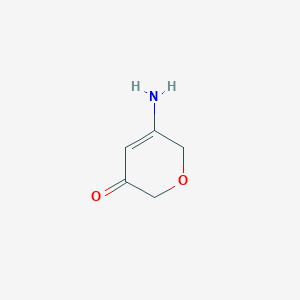

5-Amino-3,6-dihydro-2H-pyran-3-one

Description

Contextualization within the Dihydropyranone and Aminated Heterocycle Chemical Space

5-Amino-3,6-dihydro-2H-pyran-3-one is a member of two important classes of organic compounds: dihydropyranones and aminated heterocycles. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. nih.gov Nitrogen-containing heterocycles are of particular interest due to their presence in a vast number of biologically active molecules and their ability to engage in various intermolecular interactions, such as hydrogen bonding. nih.gov

The dihydropyranone portion of the molecule is a six-membered ring containing one oxygen atom, a ketone group, and one double bond. This structure is a partially saturated version of pyrone. researchgate.net The presence of both an amino group and a dihydropyranone framework places this molecule in a chemical space that is rich with possibilities for chemical modification and potential biological activity. Aminated heterocyclic scaffolds are crucial in medicinal chemistry, often serving as key components in the design of new therapeutic agents. nih.gov

Significance of Pyranone Frameworks in Advanced Organic Synthesis and Methodology Development

Pyranone frameworks, including their di- and tetrahydro- derivatives, are central to organic synthesis and the development of new chemical methodologies. chemshuttle.com These structures are found in numerous natural products with significant biological activities. arctomsci.comchemshuttle.com The versatility of the pyranone ring system makes it a valuable building block, or synthon, for creating more complex molecules. mdpi.com

The development of catalytic asymmetric methods to produce enantioenriched pyranone derivatives is an active area of research, highlighting the importance of these structures. chemshuttle.com The ability to construct these frameworks with high stereocontrol is crucial for the synthesis of complex natural products and pharmaceuticals. chemshuttle.com Furthermore, pyranones can be transformed into a variety of other cyclic and acyclic compounds, demonstrating their utility in synthetic methodology. nih.govmdpi.com For instance, multicomponent reactions are often employed for the efficient, one-pot synthesis of functionalized pyran derivatives. nih.govsemanticscholar.org

Rationale for Dedicated Academic Inquiry into this compound

While dedicated academic inquiry into this compound is not extensively documented in published literature, a clear rationale for its study can be derived from the known importance of related compounds. The combination of an amino group and a dihydropyranone scaffold suggests potential for biological activity.

Many 2-amino-4H-pyran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsemanticscholar.org For example, certain pyran derivatives have been investigated for their potential in treating Alzheimer's disease and viral infections like influenza. mdpi.comwikipedia.org The antiviral drug Zanamivir, a neuraminidase inhibitor, features a dihydropyran ring, underscoring the therapeutic potential of this heterocyclic system. wikipedia.org

The amino group on the pyranone ring of this compound provides a handle for further chemical derivatization. This allows for the creation of a library of related compounds that could be screened for various biological activities. Therefore, academic inquiry is justified to synthesize this compound, explore its reactivity, and evaluate its potential as a lead structure in drug discovery.

Overview of Key Research Paradigms and Current State of the Art

Current research on related heterocyclic compounds provides a framework for potential studies on this compound. A dominant paradigm in the synthesis of such molecules is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is an efficient and atom-economical approach. nih.govsemanticscholar.orgnih.gov

The development of novel catalysts, including organocatalysts and metal-based catalysts, is central to advancing the synthesis of heterocycles like pyranones. chemshuttle.com These catalysts can enable high yields and stereoselectivity, which are crucial for producing specific isomers for biological testing.

In terms of applications, the current state of the art involves the design and synthesis of pyran-based compounds as potential therapeutic agents. mdpi.comresearchgate.net Computational methods, such as molecular docking, are increasingly used to predict the interaction of these compounds with biological targets and to guide the design of more potent and selective molecules. mdpi.com Research is also focused on the photophysical properties of pyran derivatives for applications in materials science. mdpi.com Although this compound itself is not the subject of extensive research, the established paradigms for the synthesis and evaluation of related aminated pyranones provide a clear roadmap for future investigations into its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2H-pyran-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-4-1-5(7)3-8-2-4/h1H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMIXPVPMKXBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Spectroscopic Analysis of 5 Amino 3,6 Dihydro 2h Pyran 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structure in solution. magritek.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within a molecule can be elucidated. researchgate.net

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. youtube.com The spectrum of 5-Amino-3,6-dihydro-2H-pyran-3-one and its derivatives exhibits characteristic signals corresponding to the various protons in the pyran ring and its substituents. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for assigning these signals. youtube.com

In a typical ¹H NMR spectrum of a this compound derivative, the protons on the dihydropyran ring will display distinct resonances. For instance, the protons adjacent to the oxygen atom (at C6) are expected to appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons due to the deshielding effect of the electronegative oxygen. The proton at the C5 position, being attached to a carbon bearing an amino group, will also have a characteristic chemical shift. The splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, thus helping to establish the connectivity within the molecule. youtube.com For example, a proton with two neighboring protons will appear as a triplet.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2a | ~4.0-4.2 | dd | ~12, 4 |

| H-2b | ~3.8-4.0 | dd | ~12, 6 |

| H-4a | ~2.5-2.7 | m | |

| H-4b | ~2.3-2.5 | m | |

| H-5 | ~3.0-3.3 | m | |

| H-6a | ~4.3-4.5 | d | ~13 |

| H-6b | ~4.1-4.3 | d | ~13 |

| NH₂ | ~1.5-3.0 | br s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific nature of the derivatives.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In conjunction with ¹H NMR, ¹³C NMR is crucial for a complete structural assignment. researchgate.net

For this compound, the carbonyl carbon (C3) is expected to resonate at a significantly downfield position (typically >190 ppm) due to its sp² hybridization and the attached electronegative oxygen atom. The carbon atom bearing the amino group (C5) and the carbon adjacent to the ring oxygen (C6) will also have characteristic chemical shifts.

To definitively link the proton and carbon signals, two-dimensional heteronuclear correlation techniques are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly bonded to carbons. columbia.edupressbooks.pub Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection, allowing for the unambiguous assignment of protonated carbons. columbia.edu

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~65-70 |

| C3 | ~195-205 |

| C4 | ~40-45 |

| C5 | ~50-55 |

| C6 | ~70-75 |

Note: The exact chemical shifts can vary depending on the solvent and the specific nature of the derivatives.

The stereochemistry and conformational preferences of cyclic molecules like this compound are critical aspects of their structure. Advanced NMR techniques can provide profound insights into these features.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com The observation of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially proximate (typically within 5 Å). mdpi.com This information is crucial for determining the relative stereochemistry of substituents on the pyran ring and for understanding the preferred conformation of the ring itself.

Computational and Experimental NMR Approaches: The joint application of computational modeling, such as Density Functional Theory (DFT), and experimental NMR data can be a powerful strategy for stereostructural analysis of heterocyclic compounds. x-mol.com By calculating the expected NMR parameters for different possible stereoisomers and comparing them with the experimental data, the correct stereochemistry can be confidently assigned. nih.gov

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

The IR spectrum of this compound and its derivatives will exhibit several key absorption bands:

N-H Stretching: The amino group (NH₂) will show one or two bands in the region of 3500-3300 cm⁻¹. Primary amines typically show two bands, while secondary amines show one. utdallas.edu

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (ketone) will be present in the range of 1750-1680 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

C-O Stretching: The C-O-C ether linkage within the pyran ring will give rise to a strong absorption in the 1260-1000 cm⁻¹ region.

C-N Stretching: The C-N bond of the amine will typically show an absorption in the 1250-1020 cm⁻¹ range.

These characteristic bands provide a quick and reliable method for confirming the presence of the key functional groups in the synthesized molecules.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3500 - 3300 | Medium |

| Carbonyl (C=O) | Stretching | 1750 - 1680 | Strong |

| Ether (C-O-C) | Stretching | 1260 - 1000 | Strong |

| Amine (C-N) | Stretching | 1250 - 1020 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (molecular weight: 113.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 113. cymitquimica.com The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyranone derivatives can include:

Loss of CO: A characteristic fragmentation for cyclic ketones is the loss of a carbon monoxide molecule.

Ring Cleavage: The pyran ring can undergo various cleavage reactions, leading to characteristic fragment ions.

Loss of substituents: If the parent compound has substituents, the loss of these groups can also be observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

For this compound, the primary chromophore is the carbonyl group (C=O). The n → π* transition of the ketone is typically observed in the UV region. The presence of the amino group, an auxochrome, can influence the position and intensity of this absorption band. The UV-Vis spectrum can be used to confirm the presence of the carbonyl chromophore and to study the electronic effects of substituents on the pyranone ring. For instance, the λ_max for 5,6-dihydro-2H-pyran-2-one is reported to be around 230 nm. The introduction of an amino group at the 5-position would be expected to cause a shift in this absorption.

Computational and Theoretical Investigations of 5 Amino 3,6 Dihydro 2h Pyran 3 One Systems

Electronic Structure Calculations and Quantum Chemical Descriptors

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods provide a powerful lens through which to examine these characteristics at the atomic level.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground state geometries and energies of molecules. The B3LYP functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), is frequently employed for its balance of accuracy and computational cost. readthedocs.ionih.govnih.gov While specific DFT studies on 5-Amino-3,6-dihydro-2H-pyran-3-one are not prevalent in the literature, the methodologies are well-established. For analogous systems, DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations also yield important quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.comnist.gov A smaller gap generally suggests higher reactivity. For instance, in a study of donor-π-acceptor molecules, the HOMO-LUMO gap was found to be a key parameter in evaluating their electronic properties. inpressco.com

Furthermore, Mulliken population analysis can be performed to estimate the partial atomic charges on each atom in the molecule. science.govlibretexts.orgwikipedia.org This information provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule.

Table 1: Representative Quantum Chemical Descriptors Calculated for an Analogous Aminothiazole Compound

| Parameter | Value | Reference |

| HOMO Energy | -5.46 eV | nih.gov |

| LUMO Energy | -1.74 eV | nih.gov |

| HOMO-LUMO Gap | 3.72 eV | nih.gov |

Note: Data presented is for a substituted β-amino ketone as a representative example of a molecule containing an amino group and a carbonyl group, due to the lack of specific published data for this compound.

For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. nii.ac.jphu-berlin.de These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energy values. For example, G4(MP2) theory has been shown to provide accurate isomerization energies for various cage systems. nii.ac.jp

In the context of this compound, high-accuracy ab initio calculations could be employed to refine the energies of different conformers or to study reaction pathways where DFT might be less reliable. A composite approach, combining MP2 with a correction from a higher-level method like CCSD(T), can offer a balance between accuracy and computational feasibility, especially for larger systems. arxiv.org

Table 2: Comparison of Calculated Relative Energies (kcal/mol) for Different Conformers of a Model Pyranose using Ab Initio Methods

| Conformer | Relative Energy (MP2) | Relative Energy (CCSD(T)) |

| Chair | 0.00 | 0.00 |

| Skew-Boat | 5.50 | 5.30 |

| Boat | 6.80 | 6.50 |

Note: This table presents hypothetical data for a model pyranose system to illustrate the application of ab initio methods in conformational analysis, as specific data for this compound is not available.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally.

The formation of the dihydropyranone ring is a key synthetic step. Computational modeling can be used to explore various potential pathways for this cyclization. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. readthedocs.iouni-muenchen.deq-chem.com This allows for the determination of the most energetically favorable reaction pathway. For instance, a computational study on the thermal decomposition of dihydropyran derivatives utilized DFT to investigate a concerted six-membered transition state. mdpi.com Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism.

The amino group in this compound is a key site for further chemical transformations. Computational studies can provide mechanistic insights into its reactivity. For example, calculations can model the protonation of the amino group, its participation in nucleophilic attack, or its role in directing further reactions. Understanding the torsion and inversion barriers of the amino group through ab initio calculations can also shed light on its dynamic behavior and reactivity. mdpi.com

Table 3: Calculated Activation Barriers for a Representative Ring-Opening Reaction

| Reaction Step | Activation Energy (kcal/mol) | Method |

| Ring Opening | 25.4 | DFT (B3LYP/6-31G*) |

Note: The data is for a representative ring-opening reaction of a heterocyclic system to illustrate the type of information obtained from transition state analysis.

Conformational Analysis and Stereochemical Preferences

The non-planar nature of the dihydropyran ring and the presence of a stereocenter at the C5 position (if substituted) mean that this compound can exist in various conformations and stereoisomers.

Computational methods are extensively used to study the relative energies of different conformers, such as chair, boat, and twist-boat forms of the pyran ring. nih.govnih.govresearchgate.net By performing a potential energy surface scan, where key dihedral angles are systematically varied, the global minimum energy conformation and the energy barriers between different conformers can be identified. researchgate.netresearchgate.net For substituted dihydropyran systems, these calculations can predict the preference for substituents to occupy axial or equatorial positions.

Table 4: Relative Energies of Conformers for a Tetrahydropyran (B127337) Derivative

| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| Chair | 180 | 0.0 |

| Twist-Boat | 60 | 5.6 |

| Boat | 0 | 7.1 |

Note: This table is based on generalized data for tetrahydropyran systems to illustrate conformational energies, as specific data for this compound is not publicly available.

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focusing on the chemical compound "this compound" could be located. The search included targeted queries for theoretical predictions and correlations of its spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies.

Broader searches encompassing computational analyses of related aminopyranone derivatives and other substituted dihydropyrans also did not yield any direct studies on the specified molecule. While there is a body of research on the computational and theoretical investigation of various heterocyclic systems, including the use of Density Functional Theory (DFT) for predicting spectroscopic properties, none of the available literature specifically addresses "this compound".

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified subsections, as the primary research data does not appear to be available in the public domain.

Advanced Synthetic Applications of 5 Amino 3,6 Dihydro 2h Pyran 3 One As a Versatile Building Block

Scaffold for the Construction of Complex Heterocyclic Systems

The strategic placement of amino and ketone functionalities within the dihydropyran ring of 5-Amino-3,6-dihydro-2H-pyran-3-one provides a robust platform for the synthesis of a variety of complex heterocyclic structures. This scaffold enables both the annulation of new rings and the assembly of more elaborate polycyclic and spirocyclic systems.

Synthesis of Pyran-Annulated Heterocycles (e.g., Fused Pyridones, Pyrazoles, Isoxazoles)

The enaminone moiety of this compound is a key reactive site for the construction of fused heterocyclic rings. By reacting with appropriate bifunctional reagents, a range of pyran-annulated heterocycles can be synthesized.

Fused Pyridones: The synthesis of pyran-fused pyridones can be achieved through condensation reactions with activated carbonyl compounds or their equivalents. For instance, the reaction with β-ketoesters or malonic acid derivatives under appropriate conditions can lead to the formation of a fused pyridone ring. While direct examples with this compound are not extensively documented, analogous reactions with similar enaminones are well-established. For example, the condensation of 3-formylchromones with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU results in the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one, demonstrating the feasibility of such cyclization strategies. nih.gov Similarly, multicomponent reactions involving aldehydes, malononitrile, and a suitable C-H acid are a common strategy for synthesizing fused pyridone systems. nih.gov

Fused Pyrazoles: The synthesis of pyran-fused pyrazoles can be accomplished by reacting the enaminone with hydrazine (B178648) derivatives. The reaction likely proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. The versatility of this approach allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines. The condensation of 5-aminopyrazoles with bielectrophilic compounds is a widely used method for creating fused pyrazole systems. beilstein-journals.orgnih.gov

Fused Isoxazoles: For the synthesis of pyran-fused isoxazoles, a common strategy involves reaction with hydroxylamine (B1172632) hydrochloride. This reaction typically proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole (B147169) ring. The synthesis of fused isoxazoles often involves the cyclocondensation of a suitable precursor with hydroxylamine hydrochloride in a solvent such as glacial acetic acid. mdpi.com

A representative table of these transformations is provided below:

| Fused Heterocycle | Reagent(s) | General Reaction Conditions |

| Pyridone | β-Ketoester, Malonic acid derivative | Base or acid catalysis, heating |

| Pyrazole | Hydrazine hydrate, Substituted hydrazines | Acid or base catalysis, heating |

| Isoxazole | Hydroxylamine hydrochloride | Acidic or basic conditions, heating |

Integration into Polycyclic and Spirocyclic Architectures

The reactivity of this compound also extends to its use in the construction of more complex polycyclic and spirocyclic frameworks. These intricate structures are of significant interest in medicinal chemistry and materials science.

Polycyclic Systems: The dihydropyranone core can serve as a foundational element upon which additional rings are built. For example, Diels-Alder reactions or other cycloaddition reactions can be employed to construct fused carbocyclic or heterocyclic rings. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for the efficient assembly of polycyclic structures. For instance, the synthesis of macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives has been achieved through a three-component reaction of a 5-aminopyrazole derivative, an arylaldehyde, and a cyclic ketone. researchgate.net Similarly, the construction of polycyclic pyridones has been demonstrated through ring-opening transformations of related dihydropyrido-oxazine diones. mdpi.com

Spirocyclic Systems: The carbonyl group at the 3-position of the pyran ring is a key handle for the construction of spirocyclic systems. Reaction with suitable bis-nucleophiles can lead to the formation of a spiro-fused ring at this position. Multicomponent reactions are also a powerful tool for synthesizing spirocyclic compounds. For example, the three-component reaction of 5-aminopyrazoles, 4-hydroxycoumarin, and isatin (B1672199) under ultrasound irradiation has been used to synthesize spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. nih.gov The synthesis of spirocyclic chromane (B1220400) derivatives has also been reported as potential treatments for prostate cancer. nih.gov

Precursor in the Asymmetric Synthesis of Chiral Organic Molecules

The prochiral nature of this compound makes it a valuable precursor for the asymmetric synthesis of chiral molecules. The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries.

Enzymatic or chemo-catalytic reduction of the ketone functionality can lead to the formation of chiral alcohols with high enantioselectivity. The resulting chiral amino alcohol can then be further elaborated into a variety of target molecules. The development of chiral guanidine (B92328) catalysts has enabled the asymmetric cascade reaction of azlactones with 2-nitrovinylphenols to produce 3-aminodihydrocoumarins in high yields and excellent enantioselectivities. rsc.org Similarly, chiral Ni(II) complexes of Schiff bases have been effectively used for the asymmetric synthesis of a wide range of tailor-made amino acids. nih.gov While direct enzymatic asymmetric synthesis using this specific pyranone is not widely reported, enzymatic methods are broadly applied for the synthesis of chiral amino acids. rsc.org

The amino group can also be a handle for the introduction of chirality. For example, reaction with a chiral acylating agent can lead to the formation of diastereomeric amides, which can then be separated and the chiral auxiliary removed.

Design and Synthesis of Molecular Scaffolds for Chemical Biology Research

The pyran scaffold is a common motif in many biologically active natural products and synthetic compounds. nih.govorientjchem.org this compound can serve as a starting point for the synthesis of libraries of compounds for screening in chemical biology research. The ability to easily modify the core structure and introduce a variety of substituents allows for the creation of diverse molecular scaffolds.

The synthesis of 5,6-dihydro-2H-pyran-2-ones as potent inhibitors of HIV-1 protease highlights the potential of this scaffold in drug discovery. nih.gov These compounds are designed to bind to the S1, S2, S1', and S2' pockets of the enzyme. The exploration of heterocyclic scaffolds at the 3-position has yielded analogs with high inhibitory activity. nih.gov Furthermore, pyran-annulated heterocyclic compounds are of interest for their potential biological activities. researchgate.net

The synthesis of libraries of such compounds can be facilitated by solid-phase synthesis or by using multicomponent reactions in a combinatorial fashion. These libraries can then be screened against various biological targets to identify new probes or lead compounds for drug discovery.

Role in Methodological Advancements in Organic Synthesis

The use of this compound and related compounds has contributed to the development of new synthetic methodologies. The unique reactivity of the enaminone system has been exploited in the development of novel cascade reactions and multicomponent reactions.

For example, the development of one-pot, multicomponent reactions for the synthesis of complex heterocyclic systems often relies on building blocks like this pyranone. These reactions offer significant advantages in terms of efficiency, atom economy, and environmental friendliness. The use of organocatalysts in such reactions has also seen significant advancements. tandfonline.com The synthesis of pyran-annulated heterocycles using sodium citrate (B86180) as an organo-salt based catalyst in aqueous ethanol (B145695) is an example of a green synthetic method. researchgate.net

The study of the reactivity of this and related pyranones can also lead to a deeper understanding of fundamental organic reactions and the development of new catalytic systems. The exploration of domino Knoevenagel condensation/6π-electron electrocyclization reactions for the synthesis of pyrano[4,3-b]pyran-5-ones is an example of how the study of such building blocks can lead to new synthetic strategies. researchgate.net

Emerging Research Directions and Future Perspectives on 5 Amino 3,6 Dihydro 2h Pyran 3 One

Development of More Efficient and Atom-Economical Synthetic Routes

Current and future research efforts are increasingly directed towards the development of synthetic pathways to aminodihydropyranones that are not only high-yielding but also adhere to the principles of green chemistry. The focus is on maximizing atom economy, minimizing waste, and utilizing milder reaction conditions.

Key future directions in synthesis include:

Organocatalytic Domino Reactions: Expanding on the success of N-heterocyclic carbene (NHC) organocatalysis in synthesizing dihydropyranone derivatives, future work will likely explore domino or cascade reactions. researchgate.net These reactions allow for the construction of complex molecular architectures from simple starting materials in a single step, significantly improving efficiency. A plausible approach for 5-Amino-3,6-dihydro-2H-pyran-3-one could involve a base-promoted domino reaction, where intermediates undergo intramolecular cyclization to form the pyranone ring. acs.org

Asymmetric Synthesis: The development of enantioselective synthetic methods is crucial for producing specific stereoisomers for pharmacological testing. Future research will likely focus on employing chiral catalysts, such as C1-symmetric NHCs or gold(I) complexes, to achieve high enantioselectivity in the synthesis of this compound and its analogs. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds, such as 2-Amino-5,6-dihydro-3H-pyrimidin-4-one. nih.gov Applying this technology to the synthesis of this compound could offer a faster and more efficient route to this scaffold.

| Synthetic Strategy | Potential Advantage for this compound | Relevant Catalyst Class |

| Organocatalytic Domino Reaction | Increased molecular complexity from simple precursors in one pot. | N-Heterocyclic Carbenes (NHCs) |

| Asymmetric Catalysis | Access to specific, biologically active stereoisomers. | Chiral NHCs, Chiral Metal Complexes |

| Microwave-Assisted Synthesis | Reduced reaction times and potentially higher yields. | Various (base, acid, metal catalysts) |

Expanding the Scope of Derivatization and Diversification Reactions

The functional handles present in this compound—the secondary amine, the ketone, and the enamine-like double bond—offer numerous opportunities for structural modification. Future research will systematically explore these reactions to create libraries of novel compounds for biological screening.

N-Functionalization: The secondary amino group is a prime site for derivatization. Acylation, alkylation, and arylation reactions can be employed to introduce a wide variety of substituents. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new pharmacophoric elements. The derivatization of amino acids is a well-established field, and many of its techniques, like reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) or silylation agents, can be adapted for this purpose. sigmaaldrich.comnih.gov

C-C Bond Formation: The carbon framework can be expanded through various cross-coupling reactions. For instance, the development of photoredox and nickel-catalyzed decarboxylative reactions for amino acids suggests that similar strategies could be applied to derivatives of this compound to introduce new carbon-carbon bonds.

Scaffold Modification: The pyranone ring itself can be a target for diversification. For example, iodine(III)-mediated ring contraction has been used to convert 3,4-dihydropyran-2-ones into functionalized γ-butyrolactones, highlighting a potential pathway to transform the core structure into other valuable heterocyclic systems.

Advanced Computational Insights into Complex Reactivity and Intermolecular Interactions

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical phenomena, and it is expected to play a significant role in the future study of this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for the synthesis and derivatization of aminodihydropyranones. deepdyve.com This insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. For instance, computational studies can help rationalize the regioselectivity and stereoselectivity observed in catalytic reactions.

Predicting Molecular Properties: DFT and other computational methods can predict key molecular properties, such as electronic structure, charge distribution, and reactivity descriptors (e.g., Fukui functions, electrophilicity indices). deepdyve.com This information can help identify the most reactive sites on the molecule, guiding the design of derivatization strategies.

Understanding Intermolecular Interactions: A crucial application of computational chemistry is in modeling the interaction of small molecules with biological targets like enzymes or receptors. By simulating the docking of this compound derivatives into the active sites of proteins, researchers can predict binding affinities and modes, thereby guiding the design of more potent and selective inhibitors.

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and derivatization. | Optimized reaction conditions, understanding of selectivity. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in solution or at a protein binding site. | Insight into conformational preferences and binding stability. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing hydrogen bonding and other non-covalent interactions. | Understanding of intermolecular forces governing crystal packing and receptor binding. |

Exploration of New Catalytic Systems for Transformations Involving Amino Dihydropyranones

The discovery of novel catalytic systems is a continuous driving force in synthetic chemistry. For a scaffold like this compound, new catalysts could unlock unprecedented transformations and provide access to novel chemical space.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have already proven effective in the synthesis of dihydropyranones. researchgate.netrsc.orgnih.gov Future research will likely focus on designing new, more sophisticated NHC catalysts with tailored steric and electronic properties to control selectivity in reactions involving aminodihydropyranones.

Gold and Other Transition Metal Catalysis: Gold catalysts are known for their unique ability to activate alkynes and allenes. Asymmetric gold(I)-catalyzed annulations have been successfully used to synthesize dihydropyranones. nih.gov Exploring the reactivity of this compound with various substrates under gold or other transition metal catalysis could lead to novel cyclization and functionalization reactions.

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity under mild conditions. Future work could explore the use of engineered enzymes, such as aminotransferases or hydrolases, to perform stereoselective modifications on the this compound scaffold. The amino acid-like functionality of the compound makes it a plausible substrate for enzymes involved in amino acid metabolism. nih.gov

Interdisciplinary Research Integrating Advanced Characterization with Theoretical Studies

A holistic understanding of this compound and its derivatives will require a deeply integrated, interdisciplinary approach. The synergy between advanced experimental techniques and high-level theoretical calculations will be essential for connecting molecular structure to function.

Future research will benefit from:

Advanced Spectroscopic Analysis: The complex spectra generated by techniques like multidimensional NMR, Raman, and circular dichroism spectroscopy can provide detailed information about the three-dimensional structure and dynamics of these molecules in solution.

Computational Spectroscopy: To deconvolve complex experimental data, computational spectroscopy will be crucial. univie.ac.at By simulating spectra from first principles (e.g., using DFT), researchers can assign experimental signals with high confidence and gain a more profound understanding of the molecule's vibrational and electronic properties.

Structure-Activity Relationship (SAR) Studies: A tight loop between synthetic diversification, biological testing, and computational modeling will be key. Experimental screening data will feed back into computational models to refine predictions, while theoretical insights will guide the synthesis of the next generation of more active and selective compounds. This integrated approach is fundamental to accelerating the discovery process in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-3,6-dihydro-2H-pyran-3-one?

- Methodology : The compound is typically synthesized via cyclization of aldehydes and amines under catalytic conditions. A standard approach involves reacting a substituted aldehyde (e.g., glutaraldehyde derivatives) with an amine precursor in ethanol or methanol at 50–80°C, using acid catalysts like HCl or Lewis acids (e.g., ZnCl₂). Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

- Key Parameters : Solvent polarity, catalyst loading, and temperature significantly influence reaction efficiency. Ethanol is preferred for its balance of polarity and boiling point .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm the pyran ring structure and amino group position. Peaks at δ 4.2–5.0 ppm (pyran ring protons) and δ 1.8–2.5 ppm (amine protons) are diagnostic .

- FTIR : Look for C=O stretching (1650–1700 cm) and N–H bending (1550–1600 cm) .

- HRMS : Validate molecular weight (115.13 g/mol) and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound?

- Reactions :

- Oxidation : Forms oxo derivatives using reagents like KMnO₄ or PCC.

- Reduction : Hydrogenation with Pd/C or NaBH₄ yields dihydro derivatives.

- Substitution : The amino group reacts with electrophiles (e.g., acyl chlorides) under basic conditions .

- Experimental Design : Monitor reaction progress via TLC and isolate intermediates under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve synthetic yield?

- Methodology :

- Parameter Screening : Systematically vary temperature (60–100°C), solvent (e.g., DMF for high polarity), and catalyst (e.g., FeCl₃ for enhanced cyclization).

- Continuous Flow Reactors : Improve yield and scalability by maintaining consistent reaction conditions, reducing side products .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. How to resolve contradictions in reported spectral data for derivatives of this compound?

- Methodology :

- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- X-ray Crystallography : Resolve ambiguities in ring conformation or substituent positioning (e.g., dihedral angles in pyran rings) .

- DFT Calculations : Simulate NMR/IR spectra using software like Gaussian to match experimental data .

Q. What mechanistic insights exist for the amino group’s role in enzyme inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model hydrogen bonding between the amino group and enzyme active sites (e.g., proteases or kinases).

- Kinetic Assays : Measure values under varying pH to probe protonation-dependent inhibition .

- Isotopic Labeling : Incorporate -labeled amino groups to track binding via NMR or mass spectrometry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring decomposition via HPLC.

- Stabilizers : Add antioxidants (e.g., BHT) or store under argon to prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.